The compound is identified by its Chemical Abstracts Service number 22245-89-2 and has a molecular formula of CHN O with a molecular weight of approximately 191.23 g/mol . The structure features a methoxy group at the 7-position of the benzoazepine ring, contributing to its unique chemical properties.
The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can be achieved through various methods, often involving multi-step organic reactions. One common approach includes the use of a one-pot synthesis technique that facilitates the formation of multiple bonds in a single reaction vessel .
The molecular structure of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one consists of a fused bicyclic framework with distinct functional groups:
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is primarily linked to its interactions with neurotransmitter systems in the brain:
The physical and chemical properties of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one include:
Property | Value |
---|---|
Molecular Weight | 191.23 g/mol |
Boiling Point | Not specified |
Solubility | Organic solvents |
Melting Point | 162°C - 164°C |
The scientific applications of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one are extensive:
The construction of the benzo-fused azepine core in 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one (CAS 22245-89-2) relies on strategic ring-closing methodologies. Intramolecular lactamization represents the most direct approach, where ortho-substituted aniline precursors undergo cyclization to form the seven-membered ring. A high-yielding route (90%) employs ruthenium-catalyzed oxidative amidation of aromatic alkynylamines using 4-picoline N-oxide as an oxidant. This method proceeds via ruthenium-vinylidene intermediate formation, followed by ketene generation and spontaneous lactamization .
Alternative routes include Overman rearrangement combined with ring-closing metathesis (RCM). Allylic trichloroacetimidates derived from 2-allylaminoaryl precursors undergo sequential Overman rearrangement (160°C, 24h) and RCM using Grubbs' second-generation catalyst (60°C, 18h), yielding 2,5-dihydro-1H-benzo[b]azepine intermediates in 69–81% yield. Subsequent methoxylation and oxidation steps deliver the target lactam [9]. Metal-free keteniminium cyclization offers another pathway, where ortho-vinyl-anilino-amides form keteniminium intermediates that spontaneously cyclize. Basic hydrolysis then affords the title compound without transition metals .
Table 1: Cyclization Methods for Benzoazepinone Core Synthesis
Method | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Ru-catalyzed oxidative lactamization | Ru catalysts, 4-picoline N-oxide | Up to 90 | High yield; sensitive to oxygen |
Overman/RCM sequence | Grubbs catalyst, 160°C → 60°C | 69–81 | Stereoselectivity; multi-step overhead |
Keteniminium cyclization | ortho-vinyl-anilino-amides, base | Variable | Metal-free; requires acidic conditions |
Regioselective introduction of the 7-methoxy group is achieved through two primary strategies: directed ortho-metalation of protected dihydroazepinones or utilization of pre-functionalized anilines. The latter approach proves more efficient, where commercially available 2-nitro-4-methoxyaniline serves as a key precursor. Nitro reduction, followed by acylation with 2-chloroacetyl chloride and ring closure, installs the methoxylated lactam with precise regiocontrol [4].
Competing regioisomers like 8-methoxy- (CAS 22246-83-9) and 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 3648-86-0) may form if halogen-metal exchange or electrophilic substitution conditions are suboptimal. Microwave-assisted ortho-lithiation (−78°C, s-BuLi/THF) of N-Boc-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, followed by quenching with methoxyboronates, achieves >20:1 regioselectivity for the 7-position over the 5- or 9-positions [6] [8].
Solvent polarity dictates reaction mechanism dominance:
Temperature critically controls regioselectivity. Keteniminium cyclization below 0°C favors 7-methoxy isomer, while above 40°C promotes 5-methoxy byproducts through Smiles rearrangement .
Table 2: Solvent/Temperature Effects on Key Reactions
Reaction Type | Optimal Solvent | Temperature Range | Outcome |
---|---|---|---|
Ru-catalyzed lactamization | Toluene | 80–100°C | 90% yield; minimal dimerization |
Quinazoline coupling | DMF | 60–80°C | >95% C4-selectivity |
Keteniminium cyclization | Dichloroethane | 0–25°C | 7:1 7-methoxy vs. 5-methoxy isomer |
Scalability faces three primary bottlenecks:
Additionally, methoxy group demethylation occurs above 130°C in polar solvents, necessitating strict temperature control during solvent swaps.
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Yield | Pilot Plant Yield | Mitigation Strategy |
---|---|---|---|
Isomer separation | 85% (100 g) | 65% (5 kg) | Crystallization solvent optimization |
Catalyst recycling | Not applicable | 70% (cycle 5) | Heterogenized Ru on SBA-15 |
Thermal degradation | <5% side products | 15–20% side products | Flow chemistry at 20 bar pressure |
Compounds Mentioned
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9